![molecular formula C17H16N5Na2O9PS B13838189 6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitrobenzylthioinosine 5’-Monophosphate Disodium Salt, also known as 6-S-[(4-Nitrophenyl)methyl]-6-thio-5’-Inosinic Acid Disodium Salt, is a chemical compound with significant applications in scientific research. This compound is known for its unique structure, which includes a nitrobenzyl group attached to a thioinosine monophosphate backbone. It is primarily used in biochemical and pharmacological studies due to its ability to interact with various biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrobenzylthioinosine 5’-Monophosphate Disodium Salt involves multiple steps. The initial step typically includes the protection of the inosine molecule, followed by the introduction of the nitrobenzyl group through a nucleophilic substitution reaction. The final step involves the deprotection of the inosine molecule to yield the desired compound. The reaction conditions often require the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 6-Nitrobenzylthioinosine 5’-Monophosphate Disodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound. Quality control measures are implemented at various stages of the production process to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-Nitrobenzylthioinosine 5’-Monophosphate Disodium Salt undergoes several types of chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thio group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrobenzyl group can yield nitrobenzaldehyde, while reduction can produce aminobenzylthioinosine derivatives.
Aplicaciones Científicas De Investigación
6-Nitrobenzylthioinosine 5’-Monophosphate Disodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving nucleoside analogs and their interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects in treating certain types of leukemia.
Industry: Utilized in the production of specific biochemical reagents and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Nitrobenzylthioinosine 5’-Monophosphate Disodium Salt involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes involved in nucleoside metabolism, leading to the disruption of cellular processes. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for cancer therapy. The molecular pathways involved in its action include the inhibition of nucleoside transporters and the disruption of nucleotide synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Nebularin: A nucleoside analog with similar biochemical properties.
Nitrobenzylthioinosine 5’-Monophosphate: A closely related compound with similar structural features.
Uniqueness
6-Nitrobenzylthioinosine 5’-Monophosphate Disodium Salt is unique due to its specific nitrobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in scientific research, particularly in studies involving nucleoside analogs and their interactions with biological molecules.
Propiedades
Fórmula molecular |
C17H16N5Na2O9PS |
|---|---|
Peso molecular |
543.4 g/mol |
Nombre IUPAC |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C17H18N5O9PS.2Na/c23-13-11(5-30-32(27,28)29)31-17(14(13)24)21-8-20-12-15(21)18-7-19-16(12)33-6-9-1-3-10(4-2-9)22(25)26;;/h1-4,7-8,11,13-14,17,23-24H,5-6H2,(H2,27,28,29);;/q;2*+1/p-2/t11-,13-,14-,17-;;/m1../s1 |
Clave InChI |
QWQORUUVPLEIAQ-CXKSGAPPSA-L |
SMILES isomérico |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O)[N+](=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)COP(=O)([O-])[O-])O)O)[N+](=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


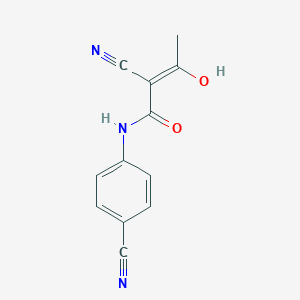
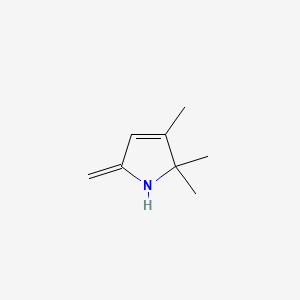

![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)
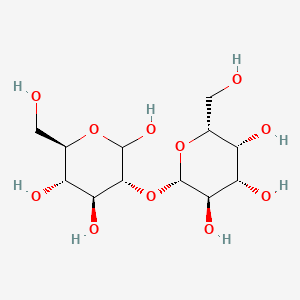

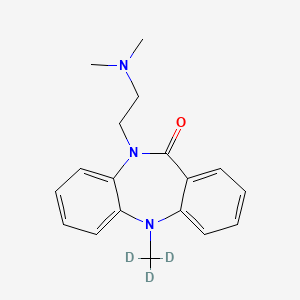
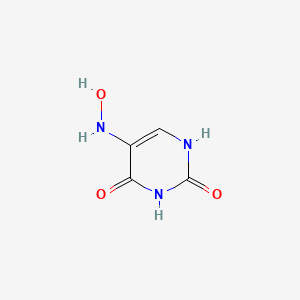
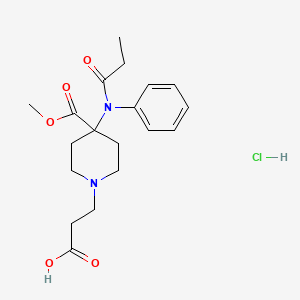
![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)


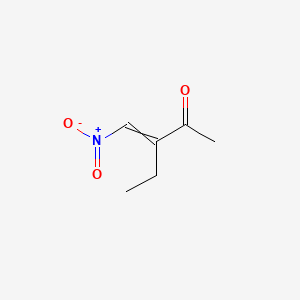
![prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13838212.png)
